4-(3,5-Dimethoxyphenyl)butan-2-one

Description

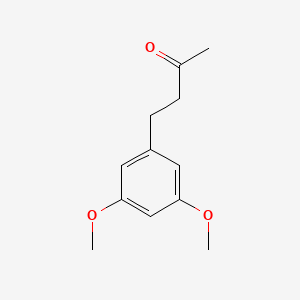

4-(3,5-Dimethoxyphenyl)butan-2-one is a methoxy-substituted aromatic ketone characterized by a butan-2-one backbone linked to a 3,5-dimethoxyphenyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to bioactive molecules, such as resveratrol analogs and other polyphenolic derivatives. Its ketone functionality and symmetrical 3,5-dimethoxy substitution pattern may influence physicochemical properties like solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

4-(3,5-dimethoxyphenyl)butan-2-one |

InChI |

InChI=1S/C12H16O3/c1-9(13)4-5-10-6-11(14-2)8-12(7-10)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

TYZADWOAYCTOQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC(=CC(=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethoxyphenyl)butan-2-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-dimethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: 4-(3,5-Dimethoxyphenyl)butanoic acid or 4-(3,5-Dimethoxyphenyl)butan-2-ol.

Reduction: 4-(3,5-Dimethoxyphenyl)butan-2-ol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,5-Dimethoxyphenyl)butan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

- Structure: Features a 3,4-dimethoxyphenyl group attached to a butanoate ester (vs. the ketone in 4-(3,5-Dimethoxyphenyl)butan-2-one).

- Synthesis: Prepared via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid with methanol and sulfuric acid .

- Key Differences :

- The 3,4-dimethoxy substitution (D1) versus 3,5-dimethoxy (target compound) alters electronic effects and steric hindrance.

- The ester group in D1 may confer higher hydrolytic stability compared to the ketone, affecting metabolic pathways.

Resveratrol (3,5,4'-Trihydroxystilbene)

- Structure : A stilbene with hydroxyl groups at 3,5,4' positions (vs. methoxy groups in the target compound).

- Bioactivity : Demonstrated cancer chemopreventive activity via antioxidant, anti-inflammatory, and antiproliferative mechanisms .

- Key Differences: Hydroxyl groups in resveratrol enhance hydrogen-bonding capacity, whereas methoxy groups in this compound increase lipophilicity. Resveratrol’s conjugated double bond system enables radical scavenging, a feature absent in the saturated butanone backbone of the target compound.

| Property | This compound | Resveratrol |

|---|---|---|

| Core Structure | Saturated butanone | Conjugated stilbene |

| Functional Groups | Methoxy, ketone | Hydroxyl, ethylene |

| Bioactivity Evidence | Limited | Anticancer, antioxidant |

Mechanistic and Functional Insights

Substitution Effects :

- 3,5-Dimethoxy vs. 3,4-Dimethoxy : Symmetrical 3,5-substitution may improve crystallinity and π-π stacking compared to asymmetrical 3,4-substitution in D1. This could influence material properties or receptor binding in biological systems.

- Ketone vs. Ester : The ketone group in this compound may render it more reactive in nucleophilic additions or reductions compared to the ester in D1.

- Biological Potential: While resveratrol’s hydroxyl groups are critical for its antioxidant activity , the methoxy groups in this compound might reduce direct radical scavenging but enhance membrane permeability. No direct evidence exists for the target compound’s anticancer activity, though structurally related methoxy-aromatic compounds often exhibit modulation of cytochrome P450 enzymes or kinase inhibition.

Biological Activity

4-(3,5-Dimethoxyphenyl)butan-2-one, a compound with notable structural features, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound this compound is characterized by a butanone backbone substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is , and it possesses specific functional groups that contribute to its biological activity.

Research indicates that this compound interacts with various molecular targets within biological systems. The following mechanisms have been identified:

- Melanogenesis Promotion : Studies have shown that derivatives of this compound can enhance melanin synthesis in B16F10 melanoma cells. The upregulation of tyrosinase expression via Upstream Stimulating Factor 1 (USF1) suggests potential applications in treating hypopigmentation disorders.

- Anti-Trypanosomal Activity : Structural modifications on the dimethoxyphenyl group have been linked to increased efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the importance of specific structural features for achieving higher bioactivity levels.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Melanin Synthesis | Enhances melanin production in B16F10 cells; potential for hypopigmentation treatment | |

| Anti-Trypanosomal | Modifications increase efficacy against Trypanosoma cruzi | |

| Structural Activity | Variations in methoxy group positions affect binding affinity and bioactivity |

Detailed Research Findings

-

Melanin Synthesis Enhancement :

- A study demonstrated that the compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol significantly increased melanin production in cultured cells. This suggests therapeutic applications for skin conditions related to pigmentation.

-

Anti-Trypanosomal Activity :

- Research involving various derivatives indicated that specific modifications on the dimethoxyphenyl group could enhance anti-parasitic activity against Trypanosoma cruzi. This demonstrates the compound's potential as a lead in developing new treatments for Chagas disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.